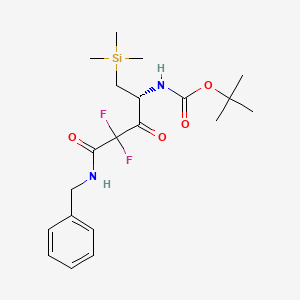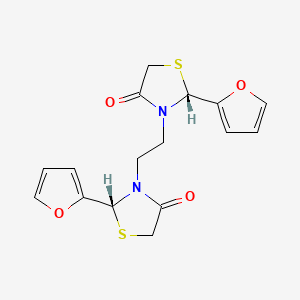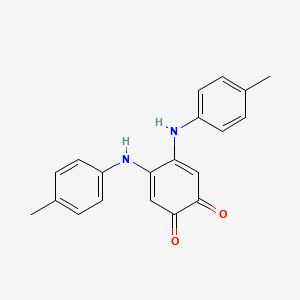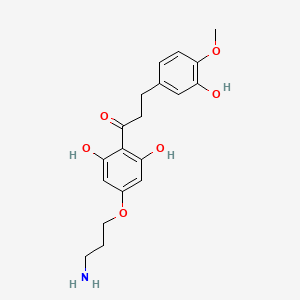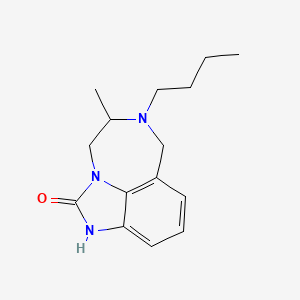
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide typically involves the reaction of 1,2-bis(2-chlorophenyl)hydrazine with other reagents under controlled conditions. One common method includes the use of sodium hydride in N,N-dimethylformamide (DMF) as a solvent. The reaction is initiated by cooling the mixture with ice, followed by the addition of 2-chloropropionyl chloride. The reaction is then allowed to proceed at 60°C for several hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the consistent quality and yield of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms.
Applications De Recherche Scientifique
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(4-chlorophenyl)hydrazine
- 1,2-Bis(4-nitrophenyl)hydrazine
Uniqueness
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is unique due to its specific structure, which includes multiple aromatic rings and chlorine substituents. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
32812-50-3 |
|---|---|
Formule moléculaire |
C26H21Cl2N3O |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
2-(2-chloro-N-(2-chloroanilino)anilino)-N,2-diphenylacetamide |
InChI |
InChI=1S/C26H21Cl2N3O/c27-21-15-7-9-17-23(21)30-31(24-18-10-8-16-22(24)28)25(19-11-3-1-4-12-19)26(32)29-20-13-5-2-6-14-20/h1-18,25,30H,(H,29,32) |
Clé InChI |
DHUVRDXIBQEFEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



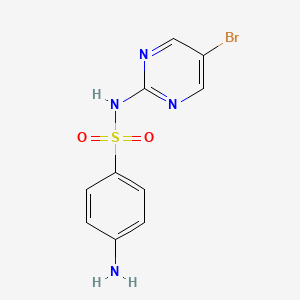
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
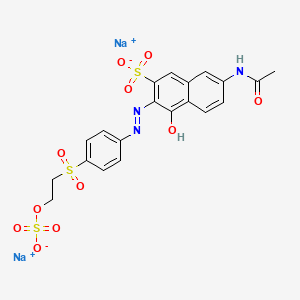
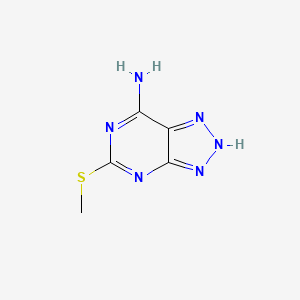

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)
